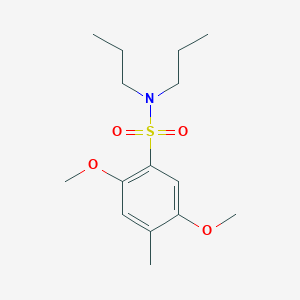
5-Nitroso-salicylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-nitrososalicylic acid is a hydroxybenzoic acid. It derives from a salicylic acid.
Wissenschaftliche Forschungsanwendungen
Kinetic and Safety Assessment
5-Nitroso-salicylate is produced through the nitration process of salicylic acid, which has been studied for its thermokinetic and safety aspects. This process is crucial for producing the intermediate 5-nitrosalicylic acid, and the study highlights the potential of runaway phenomena due to polynitration reactions (Andreozzi et al., 2006).
Synthesis Techniques
Research on this compound includes the synthesis of methyl 5-nitrosalicylate using nitric acid catalyzed by a specific compound supported on silica gel. This study explored various conditions to optimize the yield and efficiency of the process (Shen Aibao, 2011).
Conversion into Nanoporous Carbons
A study on the conversion of 5-[(4-nitrophenyl)azo]salicylate–metal complexes into nitrogen-doped nanoporous carbons showcased its application in supercapacitor technology. This transformation results in materials with significant electrochemical performance, expanding its potential in energy storage applications (Chen et al., 2014).
Chemical Characterization
There's ongoing research into the tautomerism of salicylate derivatives, including 5-[(nitrophenyl)diazenyl]salicylate anions, which are used as dyes. These studies offer insights into the structural aspects and chemical behavior of these compounds (Yatsenko & Paseshnichenko, 2016).
Improved Synthesis Processes
An improved synthesis process for 3-Nitrosalicylic Acid, which involves the production of 5-nitrosalicylic acid, has been developed, focusing on yield and purity. This process represents an advancement in the efficient production of these compounds (Hummel et al., 2010).
Solubility Studies
Studies on the solubility of 5-Nitro- and 3-Nitrosalicylic Acids in acetic acid/nitric acid mixtures provide valuable data for the batch production of 5-nitrosalicylic acid. This research helps in understanding the behavior of these compounds in various solvent systems (Andreozzi et al., 2007).
Application in Pharmacology
Though not directly related to drug use, research has shown the synthesis of mesalazine, used in pharmacology, starting from 5-nitro-salicylic-acid. This showcases the compound's role as an intermediate in pharmaceutical synthesis (Qin, 2005).
Nitration Reaction Study
A study on the nitration reaction between Methyl Salicylate and Iron(III) Nitrate, yielding 5-nitrosalicylate, helps understand the reaction's regioselectivity and efficiency. This contributes to the broader understanding of nitration processes in organic chemistry (Liu Yan, 2010).
Biochemical Research
Biochemical research involving salicylate hydroxylases, like salicylate 5-hydroxylase from Ralstonia sp., highlights the role of salicylate derivatives in bacterial degradation pathways. This research contributes to our understanding of environmental biodegradation processes (Fang & Zhou, 2013).
Plant Disease Resistance
Research on the structure-activity profile of salicylate derivatives, including 5-nitrosalicylic acid, in inducing systemic acquired resistance in plants offers insights into agricultural applications and plant disease management strategies (Safari et al., 2013).
Eigenschaften
CAS-Nummer |
15516-60-6 |
|---|---|
Molekularformel |
C7H12ClN3O2 |
Molekulargewicht |
167.12 g/mol |
IUPAC-Name |
2-hydroxy-5-nitrosobenzoic acid |
InChI |
InChI=1S/C7H5NO4/c9-6-2-1-4(8-12)3-5(6)7(10)11/h1-3,9H,(H,10,11) |
InChI-Schlüssel |
UNQLIDLZZNHURS-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1N=O)C(=O)O)O |
Kanonische SMILES |
C1=CC(=C(C=C1N=O)C(=O)O)O |
Synonyme |
5-Nitroso-salicylate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(5-bromo-2-ethoxyphenyl)sulfonyl]-1H-imidazole](/img/structure/B230655.png)
![2-[(2,4-Dichloro-5-methylphenyl)sulfonylamino]benzamide](/img/structure/B230656.png)





![N-[4-hydroxy-3-[(3-methylpiperidin-1-yl)methyl]phenyl]-4-nitrobenzamide](/img/structure/B230722.png)
![(1R,2R,4aS)-1-[(E)-5-hydroxy-3-methylpent-3-enyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-2H-naphthalen-1-ol](/img/structure/B230733.png)



![(2Z)-2-hexa-2,4-diynylidene-1,6-dioxaspiro[4.4]nona-3,7-diene](/img/structure/B230767.png)

